5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a naphthalene moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of primary amines with corresponding aldehydes in methanol, followed by sequential reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer, antiviral, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic pathways.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methoxyphenyl)amino]propanehydrazide: This compound shares the methoxyphenyl group and has demonstrated antioxidant and anticancer activity.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities, including antiviral and anticancer properties.
Uniqueness
5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of an oxazole ring, a naphthalene moiety, and a methoxyphenyl group
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)ethylamino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H21N3O2/c1-28-20-11-9-17(10-12-20)13-14-26-24-22(16-25)27-23(29-24)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-12,26H,13-15H2,1H3 |
InChI Key |
XVMKVVUFVZCOIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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